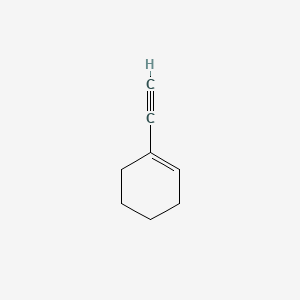

1-Ethynylcyclohexene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-ethynylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFHWNGVMWFBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073244 | |

| Record name | Cyclohexene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-49-7 | |

| Record name | 1-Ethynylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYNYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ42SRP2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynylcyclohexene from Cyclohexanone

This technical guide provides a comprehensive overview of the synthesis of 1-ethynylcyclohexene, a versatile cyclic alkyne, commencing from cyclohexanone (B45756). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. This compound serves as a crucial building block in organic synthesis, lending itself to a variety of chemical modifications for constructing complex molecular frameworks.[1][2] Its utility is particularly notable in the formation of carbon-carbon bonds through reactions like Sonogashira coupling and azide-alkyne cycloadditions.[1]

The primary synthetic route detailed herein involves a two-step process: the initial ethynylation of cyclohexanone to produce the intermediate, 1-ethynylcyclohexanol, followed by the dehydration of this alcohol to yield the final product, this compound.[1]

Reaction Pathway

The overall transformation from cyclohexanone to this compound is depicted in the following reaction scheme.

Caption: Overall two-step synthesis pathway from cyclohexanone to this compound.

Step 1: Synthesis of 1-Ethynylcyclohexanol

The initial and critical step in the synthesis is the ethynylation of cyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone, forming 1-ethynylcyclohexanol.[3][4] Several methodologies have been developed for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency and safety profile.

Experimental Protocols for Ethynylation

Two primary methods for the synthesis of 1-ethynylcyclohexanol are presented below:

Method A: Using Trimethylsilylacetylene (B32187) (TMSA)

This method is adapted from established procedures for the synthesis of similar propargyl alcohols and offers a safer alternative to using gaseous acetylene (B1199291).[1]

Experimental Workflow (Method A)

Caption: Step-by-step workflow for the synthesis of 1-ethynylcyclohexanol using TMSA.

Detailed Protocol (Method A): [1]

-

In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene (TMSA) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) in hexanes dropwise to the solution and stir for 30 minutes at -78 °C.

-

In a separate flask, prepare a solution of cyclohexanone in anhydrous THF.

-

Add the cyclohexanone solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.

-

Dissolve the crude product in THF and add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 1-ethynylcyclohexanol by vacuum distillation.

Method B: Using Sodium Acetylide in Liquid Ammonia (B1221849)

This is a more traditional method for the ethynylation of ketones.[3][5]

Detailed Protocol (Method B): [3]

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet tube, condense liquid ammonia.

-

Add a catalytic amount of ferric nitrate (B79036) and then slowly add small pieces of sodium metal until a persistent blue color is observed.

-

Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Add a solution of cyclohexanone in an appropriate solvent (e.g., diethyl ether or THF) dropwise to the sodium acetylide suspension.

-

After the addition is complete, stir the reaction mixture for several hours.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexanol.

-

Purify the product by vacuum distillation or recrystallization.

| Parameter | Method A (TMSA) | Method B (Sodium Acetylide) |

| Acetylene Source | Trimethylsilylacetylene | Acetylene Gas |

| Base | n-Butyllithium | Sodium in liquid ammonia |

| Solvent | Anhydrous THF | Liquid Ammonia, Diethyl Ether/THF |

| Temperature | -78 °C to Room Temperature | -78 °C (boiling point of ammonia) |

| Work-up | Aqueous NH₄Cl, TBAF deprotection | Aqueous NH₄Cl |

| Safety Considerations | n-BuLi is pyrophoric. | Requires handling of liquid ammonia and acetylene gas. |

Step 2: Dehydration of 1-Ethynylcyclohexanol

The second step of the synthesis is the dehydration of 1-ethynylcyclohexanol to form the target compound, this compound. This elimination reaction is typically acid-catalyzed or promoted by a dehydrating agent.

Experimental Protocol for Dehydration

A common and effective method for this dehydration utilizes phosphorus oxychloride (POCl₃) in the presence of pyridine.[1]

Experimental Workflow (Dehydration)

Caption: Step-by-step workflow for the dehydration of 1-ethynylcyclohexanol.

Detailed Protocol: [1]

-

In a round-bottom flask, dissolve 1-ethynylcyclohexanol in a mixture of anhydrous diethyl ether and pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Carefully quench the reaction by pouring it over ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

| Reagent | Function | Quantity (Molar Ratio) |

| 1-Ethynylcyclohexanol | Starting Material | 1 equivalent |

| Phosphorus Oxychloride | Dehydrating Agent | ~1.1 equivalents |

| Pyridine | Base and Solvent | In excess |

| Diethyl Ether | Solvent | Sufficient to dissolve starting material |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [1][2] |

| Molecular Weight | 106.17 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 148-151 °C | [1][6][7] |

| Density | 0.903 g/mL at 25 °C | [1][6][7] |

| Refractive Index (n²⁰/D) | 1.496 | [1][6][7] |

Key infrared (IR) spectral absorptions are expected around 3300 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1650 cm⁻¹ (C=C stretch).[1]

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with appropriate personal protective equipment.

-

Liquid ammonia is a corrosive and toxic gas at room temperature and should be handled in a well-ventilated fume hood.

-

Acetylene gas is flammable and can be explosive under pressure.

-

Phosphorus oxychloride is corrosive and reacts violently with water.

-

All procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

This guide provides a detailed framework for the synthesis of this compound from cyclohexanone. The choice of methodology will depend on the available equipment, safety infrastructure, and desired scale of the reaction. For all procedures, it is recommended to monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 931-49-7: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

A Technical Guide to the Physicochemical Properties of 1-Ethynylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexene (CAS No. 931-49-7) is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a cyclohexene (B86901) ring coupled with a terminal alkyne group, provides multiple avenues for chemical modification.[1] This makes it a valuable precursor for the synthesis of complex molecular architectures, including conjugated polymers and novel scaffolds for drug discovery.[1] The presence of the reactive ethynyl (B1212043) group allows it to readily participate in powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and azide-alkyne cycloadditions, famously known as "click chemistry".[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[3] For long-term stability, it is recommended to store it at 2-8°C.[3][4]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [1][4][5] |

| Molecular Weight | 106.17 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 148-151 °C (lit.) | [1][3][4][5][6] |

| Density | 0.903 g/mL at 25 °C (lit.) | [1][3][4][5][6] |

| Refractive Index (n²⁰/D) | 1.496 (lit.) | [1][3][4][5][6] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][4] |

| Maximum UV Absorbance (λmax) | 224 nm (in EtOH) | [4][5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from cyclohexanone (B45756). The first step is the ethynylation of cyclohexanone to produce 1-ethynyl-1-cyclohexanol (B41583), which is then dehydrated to yield the final product.[1]

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol [1]

This procedure is adapted from established methods for preparing similar propargyl alcohols.

-

Materials:

-

Cyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium in hexanes dropwise to the solution. Stir the mixture at this temperature for 30 minutes.

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Dissolve the crude product in THF and treat with a 1 M solution of TBAF in THF. Stir at room temperature for 1 hour.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-ethynyl-1-cyclohexanol.

-

Step 2: Dehydration to this compound [1]

-

Materials:

-

1-Ethynyl-1-cyclohexanol

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

-

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in DMSO-d₆ shows a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene ring.[7] A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for ¹³C NMR is available in public databases such as PubChem.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum (film) is expected to show key absorptions for the C≡C-H stretch at around 3300 cm⁻¹ and the C≡C stretch.[1]

-

Mass Spectrometry (MS): The mass spectrum of this compound can be used to confirm its molecular weight.

Applications in Drug Development

The rigid cyclic structure of this compound, combined with its reactive terminal alkyne, makes it a highly valuable building block in medicinal chemistry and drug discovery.[1]

Click Chemistry and Bioconjugation

The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole linkage. In drug development, this has significant implications:

-

Metabolically Stable Linkers: The resulting 1,2,3-triazole ring is metabolically stable, making it an excellent linker for connecting different molecular fragments in a drug candidate.[1]

-

Bioconjugation: this compound can be incorporated into small molecules, which can then be conjugated to biomolecules like proteins or DNA that have been modified to contain an azide (B81097) group.[1] This is a powerful technique for labeling, tracking, and targeting in drug development.[1]

Caption: Application of this compound in Drug Discovery via Click Chemistry.

Scaffold for Novel Compounds

The rigid cyclohexene scaffold can be used to construct complex and diverse molecular libraries for high-throughput screening. The ability to functionalize both the alkyne and the double bond allows for the creation of a wide range of derivatives with potentially unique pharmacological profiles. The cyclization strategy itself is a powerful tool in drug discovery to enhance structural novelty and diversity.[8]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from cyclohexanone.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, notably, in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile, particularly its utility in click chemistry, make it an attractive building block for the construction of novel therapeutic agents and biological probes. The experimental protocols for its synthesis and characterization are well-established, allowing for its reliable preparation and use in a research setting. As the demand for more complex and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the importance of versatile building blocks like this compound is set to increase.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 931-49-7: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 931-49-7 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethynylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethynylcyclohexene, a valuable building block in organic synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a critical resource for researchers and professionals involved in chemical synthesis and analysis.

Core Spectroscopic and Physical Data

This compound (CAS No. 931-49-7) is a colorless to light orange or yellow liquid with the molecular formula C₈H₁₀ and a molecular weight of 106.17 g/mol .[1][2] Key physical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.17 g/mol |

| Boiling Point | 148-151 °C (lit.) |

| Density | 0.903 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.496 (lit.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its vinylic, acetylenic, and aliphatic protons. A study conducted using a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) provided key insights into its proton environment.[3] Another experiment performed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) highlighted a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene (B86901) ring, including a five-bond coupling with a J value of 0.6 Hz.[4]

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.16-6.15 | m | 1H | =C-H (vinylic) |

| 2.40 | s | 1H | C≡C-H (acetylenic) |

| 2.16-2.09 | m | 4H | Allylic CH₂ |

| 1.67-1.57 | m | 4H | Aliphatic CH₂ |

Note: Data obtained from a 400MHz spectrometer in CDCl₃.[3] The multiplicity 'm' denotes a multiplet, and 's' denotes a singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data below was acquired using a 100 MHz spectrometer in CDCl₃.[3] PubChem also indicates that ¹³C NMR data is available, obtained using a Bruker AM-270 instrument.[5]

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.3 | =C (quaternary) |

| 120.0 | =C-H |

| 89.7 | ≡C (quaternary) |

| 86.7 | ≡C-H |

| 33.4 | Allylic CH₂ |

| 29.1 | Allylic CH₂ |

| 25.5 | Aliphatic CH₂ |

| 22.2 | Aliphatic CH₂ |

Note: Data obtained from a 100MHz spectrometer in CDCl₃.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the C-H and C≡C bonds of the ethynyl (B1212043) group, as well as the C=C bond of the cyclohexene ring. The data presented was obtained from a sample prepared as a KBr pellet.[3] PubChem also lists FTIR data obtained from a film on a Bruker IFS 88 C instrument.[5]

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3384 | ≡C-H stretch |

| 3060, 3027 | =C-H stretch |

| 2930, 2859 | C-H stretch (aliphatic) |

| 2217 | C≡C stretch |

| 1600 | C=C stretch |

| 1490, 1445 | CH₂ bend |

| 1363 | CH bend |

| 1240, 1085 | C-C stretch |

| 763, 699 | =C-H bend (out-of-plane) |

Note: Data obtained from a sample prepared as a KBr pellet.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound shows a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 106 | [M]⁺ | Molecular Ion |

| 91 | High | [M-CH₃]⁺ |

| 78 | High | [C₆H₆]⁺ (Benzene cation) |

Note: Data obtained from GC-MS analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the protocols for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

This compound is typically synthesized via the dehydration of 1-ethynyl-1-cyclohexanol.

Experimental Workflow for Synthesis

Caption: A workflow diagram illustrating the synthesis of this compound.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.[3]

-

Sample Preparation: A sample of this compound (approximately 80 mg) was dissolved in 500 µL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]

-

Instrument Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

-

-

Data Acquisition: For the ¹H NMR spectrum in DMSO-d₆, thirty-two scans were acquired with a FID chunking time of 27 ms.[4]

Infrared (IR) Spectroscopy Protocol

FTIR spectra were obtained on a Nicolet NEXUS 670 FT-IR spectrometer.[3]

-

Sample Preparation: A small amount of liquid this compound was placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

GC-MS analysis was performed to obtain the mass spectrum of this compound.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) was prepared.

-

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Acquisition: The sample was injected into the GC, and the separated components were introduced into the mass spectrometer for analysis.

Workflow for Spectroscopic Analysis

Caption: A workflow diagram for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Ethynylcyclohexene (CAS 931-49-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 1-Ethynylcyclohexene, CAS number 931-49-7. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1]

Chemical Identity and Physical Properties

This compound is an organic compound featuring a cyclohexene (B86901) ring bonded to an ethynyl (B1212043) group.[1] This structure, particularly the reactive triple bond, makes it a versatile building block in various chemical reactions.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931-49-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀ | [1][2][3][4][5] |

| Molecular Weight | 106.17 g/mol | [1][3][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 148-151 °C (lit.) | [2][3] |

| Density | 0.903 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.496 (lit.) | [2][3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

While specific spectral data files were not directly provided in the search, the UV absorbance maximum is noted.

Table 2: Spectroscopic Data for this compound

| Data Type | Value | Source(s) |

| UV max | 224nm (in EtOH) | [2] |

Synthesis

This compound can be synthesized from aryl chlorides and a hydroxy group.[4] A common method for the synthesis of terminal alkynes involves the dehydrohalogenation of a suitable dihalide or the reaction of a metal acetylide with an appropriate electrophile. While a specific detailed protocol for this exact compound was not found, a general representation of a synthetic approach is provided below.

Experimental Workflow: General Synthesis of a Terminal Alkyne

Caption: Generalized synthetic workflow for a terminal alkyne.

Reactivity and Applications

The reactivity of this compound is primarily centered around the triple bond of the ethynyl group, making it a useful intermediate in organic synthesis.[1] It can undergo various reactions characteristic of terminal alkynes, such as addition reactions, deprotonation followed by reaction with electrophiles, and coupling reactions.

Its applications are found in:

-

Pharmaceuticals and Fine Chemicals: As a key intermediate in the synthesis of more complex molecules.[1]

-

Polymer Chemistry and Materials Science: Due to its reactive nature, it can be used as a monomer for polymer production.[1][4]

Logical Relationship: Reactivity to Application

References

An In-depth Technical Guide on the Structure and Bonding of 1-Ethynylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexene is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis. Its unique structure, featuring a reactive terminal alkyne and an endocyclic double bond within a cyclohexene (B86901) ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the structure, bonding, physicochemical properties, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and its application in key polymerization reactions are presented, alongside structured data tables and visualizations to facilitate understanding and application in research and development.

Molecular Structure and Bonding

This compound (C₈H₁₀) is an organic compound characterized by a cyclohexene ring substituted with an ethynyl (B1212043) group at the C1 position.[1] The molecule's geometry and electronic distribution are dictated by the interplay of the sp²-hybridized carbons of the double bond, the sp-hybridized carbons of the triple bond, and the sp³-hybridized carbons of the cyclohexene ring. This combination of functionalities imparts significant reactivity to the molecule, making it a valuable intermediate in the synthesis of complex organic architectures, including conjugated polymers and novel scaffolds for drug discovery.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [1][3][4] |

| Molecular Weight | 106.17 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 148-151 °C | [5] |

| Density | 0.903 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.496 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations and Assignments | Reference(s) |

| ¹H NMR (DMSO-d₆) | Complex multiplet for the H2 proton signal due to multiple couplings. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2. | [6] |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. | [3] |

| Infrared (IR) Spectroscopy (Film) | Key absorptions are expected for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from cyclohexanone (B45756). The first step is the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol (B41583), which is subsequently dehydrated to yield the final product.[2]

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

-

Materials: Cyclohexanone, Trimethylsilylacetylene (B32187) (TMSA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (B95107) (THF), Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution to the THF.

-

Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

-

Dissolve the crude product in THF and add TBAF solution. Stir at room temperature for 2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.[2]

-

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

-

Materials: 1-Ethynyl-1-cyclohexanol, Phosphorus oxychloride (POCl₃), Pyridine, Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.[2]

-

Polymerization of this compound via Glaser-Hay Homocoupling

This compound can be polymerized to form poly(this compound), a conjugated polymer with potential applications in organic electronics.[2]

-

Materials: this compound, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Anhydrous Dichloromethane (DCM), 2M Hydrochloric acid (HCl).

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 9.4 mmol) in anhydrous DCM (100 mL).

-

In a separate flask, prepare the catalyst solution by dissolving CuCl (93 mg, 0.94 mmol, 10 mol%) and TMEDA (0.14 mL, 0.94 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.

-

Add the catalyst solution to the monomer solution.

-

Bubble a gentle stream of air (or oxygen) through the reaction mixture while stirring vigorously at room temperature for 24 hours.

-

Terminate the reaction by adding 20 mL of a 2M HCl solution to quench the catalyst.[2]

-

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound from cyclohexanone.

Glaser-Hay Polymerization Workflow

Caption: Experimental workflow for the Glaser-Hay polymerization of this compound.

References

- 1. CAS 931-49-7: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 931-49-7 [sigmaaldrich.com]

- 5. This compound | 931-49-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Reactivity of the Ethynyl Group in 1-Ethynylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexene is a versatile cyclic enyne that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive terminal alkyne conjugated with an endocyclic double bond, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the reactivity of the ethynyl (B1212043) group in this compound, focusing on key transformations including organometallic cross-coupling reactions, cycloadditions, and nucleophilic and electrophilic additions. Detailed reaction mechanisms and representative experimental protocols are provided to facilitate its application in the synthesis of complex molecular architectures for materials science and drug discovery.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [2] |

| Molecular Weight | 106.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 148-151 °C | [3] |

| Density | 0.903 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.496 | [3] |

Reactivity of the Ethynyl Group

The reactivity of this compound is dominated by the presence of the terminal alkyne, which participates in a variety of transformations. The adjacent cyclohexene (B86901) ring can influence the regioselectivity and stereoselectivity of these reactions.

Organometallic Cross-Coupling Reactions

The terminal C-H bond of the ethynyl group is weakly acidic and can be readily metallated or undergo direct coupling in the presence of transition metal catalysts.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] For this compound, this provides a direct route to substituted enynes.

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Catalytic Cycle:

The mechanism involves two interconnected catalytic cycles for palladium and copper.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data (Representative Examples):

While specific data for this compound is sparse in the literature, the following table provides representative yields for Sonogashira couplings of similar terminal alkynes with aryl halides. Yields are typically high, especially with electron-withdrawing groups on the aryl halide.[5]

| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 | [5] |

| Phenylacetylene | 4-Iodoacetophenone | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 98 | [5] |

| 1-Heptyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 | [5] |

Experimental Protocol (General):

-

To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).

-

Add a magnetic stir bar, evacuate, and backfill with the inert gas three times.

-

Add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the aryl or vinyl halide (1.0 eq) followed by this compound (1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

Cycloaddition Reactions

The ethynyl group of this compound is an excellent substrate for various cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is robust, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it invaluable in drug discovery and bioconjugation.[4]

Reaction Scheme:

Caption: General scheme of the CuAAC or "click" reaction.

Mechanism:

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Caption: Simplified mechanism of the CuAAC reaction.

Quantitative Data (Representative Examples):

CuAAC reactions are known for their high yields, often quantitative. The following table shows typical yields for the reaction of benzyl (B1604629) azide with various terminal alkynes.

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI / Et₃N | Cyrene™ | 88 | [6][7] |

| 4-Ethynyltoluene | Benzyl Azide | CuI / Et₃N | Cyrene™ | 87 | [6] |

| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | CuI / Et₃N | Cyrene™ | 91 | [6] |

Experimental Protocol (General):

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) in water (this reduces Cu(II) to the active Cu(I) species).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion (monitored by TLC), add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the product by column chromatography or recrystallization.[4]

The ethynyl group of this compound can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. The reaction is typically facilitated by electron-withdrawing groups on the dienophile; however, terminal alkynes can participate, often requiring elevated temperatures.[8][9][10] The regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile.[11]

Reaction Scheme:

Caption: General scheme of the Diels-Alder reaction with this compound.

Quantitative Data:

Finding specific quantitative data for the Diels-Alder reaction of this compound is challenging. The reactivity of the ethynyl group as a dienophile is generally lower than that of activated alkenes. Reactions with electron-rich dienes like furan (B31954) can be difficult due to the aromaticity of furan and may require harsh conditions or Lewis acid catalysis.[12][13][14]

Electrophilic Addition

The ethynyl group and the double bond of this compound can undergo electrophilic addition. The regioselectivity of the addition (to the double or triple bond) depends on the electrophile and reaction conditions. In many cases, electrophilic addition to alkynes is slower than to alkenes due to the formation of a less stable vinyl cation intermediate.[15]

The addition of hydrogen halides (HX) to the ethynyl group of this compound is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted carbon of the triple bond.[15]

Mechanism:

Caption: Mechanism of hydrohalogenation of the ethynyl group.

The addition of halogens (e.g., Br₂) across the triple bond typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition. The stereochemistry of the resulting dihaloalkene is predominantly trans.

Quantitative Data:

Specific yield and regioselectivity data for electrophilic additions to this compound are not well-documented in readily available literature. The presence of the double bond complicates the reaction, potentially leading to a mixture of products from addition to either the alkyne or the alkene.

Nucleophilic Addition

The terminal alkyne of this compound can be deprotonated with a strong base (e.g., n-BuLi) to form a nucleophilic acetylide. This acetylide can then participate in additions to electrophiles such as aldehydes, ketones, and epoxides.

Reaction Scheme:

Caption: General workflow for nucleophilic addition using this compound.

Quantitative Data (Representative Example):

| Ketone | Catalyst System | Yield (%) | ee (%) | Reference |

| 2-Naphthyl methyl ketone | Chiral Schiff base-zinc complex | 62 | 81 |

Experimental Protocol (General for Acetylide Addition to a Ketone):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.

-

Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[16][17][18][19] this compound can serve as the alkyne component in this reaction.

Reaction Scheme:

Caption: General scheme of the Pauson-Khand reaction.

Mechanism:

The mechanism is thought to proceed through the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene and then carbon monoxide, and finally reductive elimination to give the product.[16]

Caption: Simplified mechanism of the Pauson-Khand reaction.

Quantitative Data:

Conclusion

The ethynyl group in this compound provides a versatile handle for a wide array of chemical transformations. Its participation in robust and efficient reactions like Sonogashira coupling and CuAAC makes it a valuable building block for the construction of complex organic molecules and functional materials. Furthermore, its ability to undergo cycloadditions and various addition reactions opens up numerous possibilities for the synthesis of novel carbocyclic and heterocyclic scaffolds. This guide provides a foundational understanding of its reactivity, which can be leveraged by researchers in the fields of synthetic chemistry, materials science, and drug development. Further exploration and optimization of reactions with this specific substrate are warranted to fully exploit its synthetic potential.

References

- 1. CAS 931-49-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 931-49-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 16. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

From Alkyne to Alkene: A Technical Guide to the Synthesis of 1-Vinylcyclohexene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Selective Hydrogenation of 1-Ethynylcyclohexene to 1-Vinylcyclohexene.

This technical guide provides a comprehensive overview of the synthesis of 1-vinylcyclohexene, a valuable building block in organic synthesis, from its precursor, this compound. The core of this transformation lies in the selective partial hydrogenation of the alkyne functionality, a reaction of significant importance in the fine chemical and pharmaceutical industries. This document details the underlying reaction mechanisms, provides specific experimental protocols, presents quantitative data, and outlines essential safety considerations for this chemical process.

Reaction Overview and Mechanism

The conversion of this compound to 1-vinylcyclohexene is achieved through a catalytic hydrogenation reaction. The primary challenge is to selectively reduce the triple bond to a double bond without further reduction to a single bond (an alkane). This is accomplished by employing a "poisoned" catalyst, most commonly Lindlar's catalyst.

Mechanism of Lindlar's Catalyst in Alkyne Hydrogenation:

Lindlar's catalyst consists of palladium deposited on a solid support, such as calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a catalytic poison, typically lead acetate (B1210297) and quinoline. This "poisoning" reduces the catalyst's activity, preventing the over-reduction of the newly formed alkene.

The mechanism proceeds via a syn-addition of hydrogen atoms to the alkyne. Both hydrogen atoms are delivered from the surface of the catalyst to the same face of the triple bond. This stereospecificity results in the formation of a cis-alkene. In the case of a terminal alkyne like this compound, the product is the corresponding terminal alkene, 1-vinylcyclohexene.

The key steps of the mechanism are as follows:

-

Adsorption of Reactants: Both hydrogen gas (H₂) and the alkyne (this compound) adsorb onto the surface of the palladium catalyst.

-

Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, and the hydrogen atoms bind to the palladium surface.

-

Syn-Addition of Hydrogen: Two hydrogen atoms are sequentially transferred from the catalyst surface to the same side of the alkyne's triple bond.

-

Desorption of Product: The resulting alkene (1-vinylcyclohexene) has a weaker affinity for the catalyst surface compared to the alkyne and desorbs before it can be further reduced to an alkane.

Experimental Protocols

The selective hydrogenation of this compound can be carried out under various conditions. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate, yield, and selectivity. Below is a summary of a typical experimental protocol and potential variations.

| Parameter | Condition 1 |

| Reactant | This compound |

| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) |

| Catalyst Loading | ~5-10 mol% |

| Solvent | Pentane, Hexane, Ethanol, or Ethyl Acetate |

| Hydrogen Pressure | 1 atm (balloon) to slightly elevated pressures |

| Temperature | Room Temperature (0°C to 25°C) |

| Reaction Time | 8 hours (can be monitored by TLC or GC) |

| Typical Yield | ~72% |

Detailed Experimental Protocol (Condition 1):

-

Reactor Setup: A round-bottom flask equipped with a magnetic stir bar is charged with this compound and the chosen solvent (e.g., pentane).

-

Inert Atmosphere: The flask is flushed with an inert gas, such as nitrogen or argon.

-

Catalyst Addition: Under the inert atmosphere, Lindlar's catalyst is added to the reaction mixture.

-

Hydrogenation: The nitrogen/argon atmosphere is replaced with hydrogen gas, typically from a balloon. The reaction is allowed to stir vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of Celite or a similar filter aid.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., n-heptane) to yield pure 1-vinylcyclohexene.

Data Presentation

Reactant and Product Properties

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | C₈H₁₀ | 106.17 | 148-151 | |

| 1-Vinylcyclohexene | C₈H₁₂ | 108.18 | ~127-129 |

Spectroscopic Data

Characterization of the reactant and product is crucial for confirming the success of the synthesis. Below is a summary of expected spectroscopic data.

This compound:

-

¹H NMR: Expect signals for the acetylenic proton, the vinylic proton on the cyclohexene (B86901) ring, and the allylic and aliphatic protons of the cyclohexene ring.

-

¹³C NMR: Expect signals for the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the cyclohexene double bond, and the sp³-hybridized carbons of the ring.

-

IR Spectroscopy: A characteristic sharp peak for the C≡C-H stretch around 3300 cm⁻¹ and a peak for the C≡C stretch around 2100 cm⁻¹.

1-Vinylcyclohexene:

-

¹H NMR: Expect signals in the vinylic region for the three protons of the vinyl group and the vinylic proton on the cyclohexene ring. Signals for the allylic and aliphatic protons of the cyclohexene ring will also be present.

-

¹³C NMR: Expect four signals for the sp²-hybridized carbons of the two double bonds and signals for the sp³-hybridized carbons of the cyclohexene ring.

-

IR Spectroscopy: Characteristic peaks for C=C stretching around 1600-1650 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹. The sharp C≡C-H peak from the starting material should be absent.

Experimental Workflow and Logic

The overall process for the synthesis and purification of 1-vinylcyclohexene can be visualized as a sequential workflow.

Safety Considerations

Catalytic hydrogenation reactions require strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The system should be purged with an inert gas before and after the introduction of hydrogen.

-

Catalyst Handling: Palladium on carbon and other finely divided metal catalysts can be pyrophoric, especially after use when they are saturated with hydrogen. The catalyst should be handled under an inert atmosphere and should not be allowed to dry in the air. After the reaction, the catalyst should be carefully filtered and quenched, for example, by wetting it with water, to prevent ignition.

-

Pressure Equipment: If the reaction is carried out at elevated pressures, a properly rated and maintained pressure vessel must be used. All fittings and tubing should be checked for leaks before introducing hydrogen.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is mandatory.

By following the guidelines and protocols outlined in this technical guide, researchers can safely and efficiently synthesize 1-vinylcyclohexene from this compound, enabling its use in a wide range of applications in chemical research and development.

A Technical Guide to 1-Ethynylcyclohexene: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethynylcyclohexene (CAS No. 931-49-7), a versatile cyclic alkyne used as a building block in organic synthesis. Due to the reactivity of its terminal alkyne group, it serves as a crucial intermediate in the development of pharmaceuticals, fine chemicals, and advanced materials.[1][2] This document details its commercial availability, typical purity levels, physicochemical properties, and established experimental protocols for its synthesis and purification.

Commercial Availability and Purity

This compound is readily available from several major chemical suppliers. The compound is typically offered at high purity levels, most commonly 99%, suitable for most research and development applications.[3][4] For sensitive applications, it is important to note that some commercial grades may contain stabilizers, such as Butylated hydroxytoluene (BHT), to prevent polymerization or degradation.[3][4]

The table below summarizes the availability of this compound from various suppliers.

| Supplier | Reported Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | 99% | Contains ≤0.2% BHT as a stabilizer.[3][4] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | - |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | - |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ (HPLC) | - |

| Henan Fengda Chemical Co., Ltd. | 99% | - |

| CymitQuimica | 97% | Also lists other unspecified purities.[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases.

| Property | Value |

| CAS Number | 931-49-7[5] |

| Molecular Formula | C₈H₁₀[5] |

| Molecular Weight | 106.17 g/mol [4] |

| Boiling Point | 148-151 °C (lit.)[6][7] |

| Density | 0.903 g/mL at 25 °C (lit.)[6][7] |

| Refractive Index (n20/D) | 1.496 (lit.)[6][7] |

| Flash Point | 29 °C (84.2 °F) - closed cup[3][4] |

| Storage Temperature | 2-8°C[3][4] |

| Maximum UV Absorbance (λmax) | 224 nm (in Ethanol)[6][8] |

Synthesis and Purification Protocols

The most common laboratory synthesis of this compound is a two-step process starting from cyclohexanone (B45756). The first step involves the ethynylation of cyclohexanone to produce the intermediate, 1-ethynyl-1-cyclohexanol (B41583), which is subsequently dehydrated to yield the final product.[1]

Caption: Two-step synthesis of this compound from cyclohexanone.

Experimental Protocol: Synthesis[1]

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

-

Materials: Cyclohexanone, Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (B95107) (THF), Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve Trimethylsilylacetylene (TMSA) in anhydrous THF and cool the solution to -78 °C.

-

Add n-Butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes.

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

-

Dissolve the crude product in THF and add TBAF solution. Stir the mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

-

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

-

Materials: 1-Ethynyl-1-cyclohexanol, Phosphorus oxychloride (POCl₃), Pyridine, Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Experimental Protocol: Purification

The final purification of the crude 1-ethynyl-1-cyclohexene is achieved through vacuum distillation.[1] The general workflow following the synthesis reaction is outlined below.

Caption: Post-synthesis purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 931-49-7: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 931-49-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [chembk.com]

An In-depth Technical Guide to the Safe Handling of 1-Ethynylcyclohexene

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions for 1-Ethynylcyclohexene, a reactive alkyne commonly used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Flammability: It is a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]

-

Skin and Eye Irritation: The compound causes skin irritation and serious eye irritation.[1][2]

-

Respiratory Irritation: It may cause respiratory tract irritation.[1][2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | [1] |

| Molecular Weight | 106.17 g/mol | [2] |

| Boiling Point | 148-151 °C | [5][6][7][8] |

| Density | 0.903 g/mL at 25 °C | [5][6][7][8] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [2][8] |

| Storage Temperature | 2-8°C | [2][8] |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and mitigate risks during the handling and use of this compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[4][5][9] Use of a chemical fume hood is strongly recommended to control vapor exposure.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4][5][9]

-

Skin Protection: Wear impervious clothing and appropriate protective gloves to prevent skin contact.[4][5][9] Inspect gloves prior to use and dispose of contaminated gloves properly.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[4] However, if ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

3.2. Safe Handling and Storage Procedures

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[3][4][5][10]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4][5][10] "No smoking" policies should be strictly enforced in areas where it is handled.[3][4][5]

-

Tools and Equipment: Use non-sparking tools and explosion-proof electrical and ventilating equipment.[3][4][5][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][4][5] The recommended storage temperature is between 2-8°C.[2][8]

3.3. Emergency Procedures

-

In Case of Fire: Use carbon dioxide (CO₂), dry chemical powder, or foam to extinguish fires.[4] Water spray can be used to cool closed containers.[4]

-

Accidental Release: In the event of a spill, remove all sources of ignition.[4] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder and place it in a suitable, closed container for disposal.[4]

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4][5] If skin irritation occurs, get medical advice.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Ethynyl-1-cyclohexene | 931-49-7 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 931-49-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound 99 931-49-7 [sigmaaldrich.com]

- 9. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Characterization of 1-Ethynylcyclohexene and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexene is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a reactive terminal alkyne and an endocyclic double bond within a rigid cyclic framework, provides multiple avenues for chemical modification.[1] This technical guide provides an in-depth overview of the characterization of this compound and its derivatives. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its application in key synthetic transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry". This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

Physicochemical and Spectroscopic Characterization of this compound

This compound is a colorless to pale yellow liquid with a distinct odor.[2] Its fundamental properties have been well-documented and are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [3][4] |

| Molecular Weight | 106.17 g/mol | [3][4] |

| Boiling Point | 148-151 °C | [5][6] |

| Density | 0.903 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.496 | [5][6] |

| CAS Number | 931-49-7 | [7] |

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following table summarizes its key spectroscopic data.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (DMSO-d₆) | The spectrum displays a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene (B86901) ring. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2. | [1] |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. | [1] |

| IR Spectrum (film) | Key absorptions are expected for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch. | [1] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center reports a NIST number of 327565 for this compound, with a molecular weight of 106. | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from cyclohexanone (B45756). The first step is the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol (B41583), which is then dehydrated to yield the final product.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol [1]

-

Materials: Cyclohexanone, trimethylsilylacetylene (B32187) (TMSA), n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (B95107) (THF), tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1 M in THF), saturated aqueous ammonium (B1175870) chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution to the THF.

-

Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

-

Dissolve the crude product in THF and add the TBAF solution.

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

-

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol [1]

-

Materials: 1-Ethynyl-1-cyclohexanol, phosphorus oxychloride (POCl₃), pyridine (B92270), anhydrous diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in a mixture of pyridine and anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.

-

Reactivity and Derivatization